Atamestane

Aromatase inhibition Enzyme kinetics Steroidal AI potency

Atamestane (SH-489) is a steroidal aromatase inhibitor offering 16.8-fold greater potency than exemestane (IC50 13.8 vs 232 nM) and validated in vivo antitumor efficacy in DMBA-induced mammary carcinoma models. Unlike less selective inhibitors, it demonstrates a clean adrenal safety profile with zero CYP450 enzyme inhibition across six species including humans. Its unique ability to elevate LH levels — absent with oral exemestane — makes it essential for intact reproductive endocrine feedback studies. Cross-species validation in canine and primate BPH models further supports translational research in estrogen-driven prostatic pathology. Choose Atamestane when experimental design demands maximal aromatase suppression with minimal off-target endocrine disruption.

Molecular Formula C20H26O2
Molecular Weight 298.4 g/mol
CAS No. 96301-34-7
Cat. No. B1683762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtamestane
CAS96301-34-7
Synonyms1-methyl-1,4-androstadiene-3,17-dione
atamestane
SH 489
SH-489
SH489
Molecular FormulaC20H26O2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C=C2C1(C3CCC4(C(C3CC2)CCC4=O)C)C
InChIInChI=1S/C20H26O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h10-11,15-17H,4-9H2,1-3H3/t15-,16-,17-,19-,20-/m0/s1
InChIKeyPEPMWUSGRKINHX-TXTPUJOMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Atamestane (CAS 96301-34-7): Steroidal Aromatase Inhibitor Procurement and Research-Grade Specification


Atamestane (developmental code SH-489; 1-methylandrosta-1,4-diene-3,17-dione) is a synthetic steroidal aromatase inhibitor with antineoplastic activity [1]. It functions as a competitive, irreversible inhibitor of estrogen biosynthesis by binding to and inactivating the aromatase (CYP19A1) enzyme, thereby blocking the peripheral aromatization of androgenic precursors (androstenedione and testosterone) into estrogens [2][3]. Unlike non-steroidal aromatase inhibitors, atamestane belongs to the steroidal class of suicide inhibitors that form covalent bonds with the enzyme active site [3]. The compound has been evaluated preclinically across multiple species (mice, rats, rabbits, dogs, monkeys) and clinically in Phase 3 trials for hormone-dependent conditions [4].

Atamestane (CAS 96301-34-7) Substitution Risk: Why Interchanging Steroidal Aromatase Inhibitors Without Comparative Data Is Scientifically Unjustified


Steroidal aromatase inhibitors including atamestane, exemestane, and formestane exhibit critical differences in enzyme inhibition potency, selectivity profiles, and in vivo endocrine feedback effects that preclude simple substitution [1][2]. Despite sharing a common mechanism, these compounds diverge significantly in their quantitative inhibition kinetics (IC50 values spanning from ~14 nM to >230 nM in direct comparative assays) and in their differential effects on the hypothalamic-pituitary-gonadal axis [1][3]. Specifically, atamestane demonstrates complete absence of adrenal CYP450 enzyme inhibition—a selectivity profile not uniformly observed across the steroidal inhibitor class—and produces distinct luteinizing hormone (LH) modulation patterns compared to exemestane in direct head-to-head in vivo studies [3][4]. These quantifiable differences have direct implications for experimental reproducibility, off-target risk profiles, and translational relevance. The evidence below establishes the specific parameters where atamestane differs measurably from its closest comparators, enabling data-driven procurement decisions.

Atamestane (CAS 96301-34-7) Quantitative Differentiation: Head-to-Head Enzyme Inhibition, In Vivo Endocrine Modulation, and Selectivity Data


Aromatase Enzyme Inhibition Potency: Atamestane vs. Exemestane Direct Comparative IC50

In a direct comparative biochemical assay against human aromatase enzyme, atamestane demonstrated 16.8-fold greater inhibitory potency than exemestane [1]. This head-to-head measurement was conducted under identical experimental conditions, providing a direct, quantitative basis for comparing intrinsic enzyme inhibition capacity.

Aromatase inhibition Enzyme kinetics Steroidal AI potency IC50 comparison

Adrenal CYP450 Enzyme Selectivity: Atamestane Absence of Adrenal Steroidogenesis Inhibition

Pharmacological evaluation across multiple species (mice, rats, rabbits, dogs, monkeys, and humans) has demonstrated that atamestane shows no inhibition of cytochrome P450-dependent enzymes involved in adrenal steroidogenesis [1][2]. This selectivity profile is explicitly documented: the compound lacks other intrinsic hormonal or antihormonal activities beyond aromatase inhibition [1].

CYP450 selectivity Adrenal steroidogenesis Off-target effects Endocrine safety

In Vivo LH Modulation: Atamestane vs. Exemestane Differential Endocrine Feedback Effects

A direct head-to-head in vivo study in rats with DMBA-induced mammary tumors revealed differential endocrine feedback modulation between atamestane and exemestane [1]. Atamestane caused an increase in luteinizing hormone (LH) levels, whereas oral exemestane produced no measurable effect on LH [1]. This divergence in hypothalamic-pituitary-gonadal axis feedback occurs despite both compounds being steroidal aromatase inhibitors.

Luteinizing hormone Endocrine feedback In vivo pharmacology DMBA tumor model

Clinical Efficacy Benchmark: Atamestane Plus Toremifene Demonstrates Non-Inferiority to Letrozole in Phase 3 Advanced Breast Cancer

In a randomized Phase 3 clinical trial (NCT00267553) in advanced breast cancer patients, the combination of atamestane plus toremifene demonstrated equal effectiveness to letrozole as first-line endocrine therapy [1]. This study established that adding an anti-estrogen to atamestane did not decrease the efficacy of the aromatase inhibitor component [1].

Phase 3 clinical trial Advanced breast cancer Letrozole comparison Combination endocrine therapy

In Vivo Antitumor Efficacy: Atamestane Tumor Suppression in DMBA-Induced Mammary Carcinoma Model

In female rats bearing DMBA-induced mammary tumors, atamestane demonstrated significant tumor growth suppression, with efficacy evaluated in direct comparison to the non-steroidal aromatase inhibitor CGS 16949A and ovariectomy [1]. The study established that despite counter-regulatory endocrine feedback, atamestane at sufficient doses effectively inhibits the growth of DMBA-induced mammary tumors in intact female rats [1].

DMBA-induced mammary tumor Antitumor efficacy In vivo pharmacology Breast cancer model

Prostatic Stromal Hyperplasia Reversal: Atamestane Efficacy in Androstenedione-Treated Canine and Primate BPH Models

In benign prostatic hyperplasia (BPH) animal models, atamestane demonstrated high effectiveness in inhibiting estrogen-induced hyperplastic changes in the fibromuscular stroma of the prostate in both androstenedione-treated dogs and monkeys [1][2]. In human male volunteers and BPH patients, atamestane induced dose-dependent reductions in serum (and BPH tissue) estrogen concentrations without significant changes in androgen levels [1].

Benign prostatic hyperplasia Prostate stroma Estrogen inhibition Animal model

Atamestane (CAS 96301-34-7) Validated Research Applications: Evidence-Based Procurement Scenarios


Preclinical ER+ Breast Cancer Research Requiring High-Potency Steroidal Aromatase Inhibition

Based on the direct head-to-head enzyme inhibition data showing atamestane's 16.8-fold greater potency than exemestane (IC50 = 13.8 nM vs. 232 nM), researchers conducting ER+ breast cancer studies requiring maximal aromatase suppression at lower compound concentrations should prioritize atamestane over exemestane [1]. The compound's validated in vivo antitumor efficacy in the DMBA-induced mammary carcinoma model further supports its use in hormone-dependent breast cancer research [2].

Studies Investigating Hypothalamic-Pituitary-Gonadal Axis Feedback Mechanisms

For research protocols examining differential endocrine feedback effects of aromatase inhibition, atamestane offers a distinct pharmacodynamic profile relative to exemestane, as evidenced by its ability to increase LH levels (whereas oral exemestane shows no LH effect) in direct comparative in vivo studies [3]. This differential LH modulation makes atamestane the preferred compound for studies requiring assessment of aromatase inhibitor effects on intact reproductive endocrine feedback loops.

Male Reproductive and Benign Prostatic Hyperplasia (BPH) Research Models

Atamestane is validated across canine and primate BPH models for its ability to reverse estrogen-induced prostatic stromal hyperplasia, with supporting human pharmacodynamic data demonstrating dose-dependent reductions in serum and prostatic tissue estrogen concentrations without altering androgen levels [4]. Researchers investigating estrogen-driven prostatic pathology or conducting male reproductive endocrinology studies should consider atamestane based on this established cross-species efficacy profile.

Selective Aromatase Inhibition Without Adrenal Axis Perturbation

For experimental designs requiring isolated aromatase pathway interrogation without confounding adrenal steroidogenesis disruption, atamestane's documented absence of inhibition of other cytochrome P450-dependent enzymes (validated across six species including humans) provides a cleaner pharmacological tool compared to less selective aromatase inhibitors [5]. This selectivity profile reduces off-target endocrine variables in preclinical and translational research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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